molecular formula C19H18N8O B4464530 4-{4-[7-METHYL-2-(PYRIDIN-4-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]PYRIMIDIN-2-YL}MORPHOLINE

4-{4-[7-METHYL-2-(PYRIDIN-4-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]PYRIMIDIN-2-YL}MORPHOLINE

Cat. No.: B4464530
M. Wt: 374.4 g/mol
InChI Key: SYFUTQVUHLYBEY-UHFFFAOYSA-N
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Description

4-{4-[7-METHYL-2-(PYRIDIN-4-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]PYRIMIDIN-2-YL}MORPHOLINE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a triazolopyrimidine core, which is known for its diverse biological activities. The presence of multiple nitrogen atoms in the structure makes it a valuable candidate for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[7-METHYL-2-(PYRIDIN-4-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]PYRIMIDIN-2-YL}MORPHOLINE typically involves multiple steps, including the formation of the triazolopyrimidine core and subsequent functionalization. One common method involves the cyclocondensation of 4-amino-3-mercaptotriazoles with various bielectrophiles such as α-bromopropenone, phenacyl bromides, and α-tosyloxy ketones . These reactions are often carried out under conventional heating conditions in the presence of heteropolyacids.

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-mediated, catalyst-free synthesis methods. This approach utilizes enaminonitriles and benzohydrazides, followed by a transamidation mechanism and nucleophilic addition with nitrile, leading to the final condensation to yield the target compound . This method is eco-friendly and demonstrates good functional group tolerance, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-{4-[7-METHYL-2-(PYRIDIN-4-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]PYRIMIDIN-2-YL}MORPHOLINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like mCPBA (meta-chloroperoxybenzoic acid) for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like trimethylsilyl cyanide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 4-{4-[7-METHYL-2-(PYRIDIN-4-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]PYRIMIDIN-2-YL}MORPHOLINE involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes like CDK2 (cyclin-dependent kinase 2), leading to cell cycle arrest and apoptosis in cancer cells . The compound can also modulate signaling pathways such as the TGF-beta signaling cascade, which is involved in various cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-[7-METHYL-2-(PYRIDIN-4-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]PYRIMIDIN-2-YL}MORPHOLINE stands out due to its unique triazolopyrimidine core, which imparts specific biological activities and chemical reactivity. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

4-[4-(7-methyl-2-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)pyrimidin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N8O/c1-13-15(16-4-7-21-18(23-16)26-8-10-28-11-9-26)12-22-19-24-17(25-27(13)19)14-2-5-20-6-3-14/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYFUTQVUHLYBEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=NC(=NN12)C3=CC=NC=C3)C4=NC(=NC=C4)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{4-[7-METHYL-2-(PYRIDIN-4-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]PYRIMIDIN-2-YL}MORPHOLINE
Reactant of Route 2
Reactant of Route 2
4-{4-[7-METHYL-2-(PYRIDIN-4-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]PYRIMIDIN-2-YL}MORPHOLINE
Reactant of Route 3
Reactant of Route 3
4-{4-[7-METHYL-2-(PYRIDIN-4-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]PYRIMIDIN-2-YL}MORPHOLINE
Reactant of Route 4
Reactant of Route 4
4-{4-[7-METHYL-2-(PYRIDIN-4-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]PYRIMIDIN-2-YL}MORPHOLINE
Reactant of Route 5
Reactant of Route 5
4-{4-[7-METHYL-2-(PYRIDIN-4-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]PYRIMIDIN-2-YL}MORPHOLINE
Reactant of Route 6
Reactant of Route 6
4-{4-[7-METHYL-2-(PYRIDIN-4-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]PYRIMIDIN-2-YL}MORPHOLINE

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